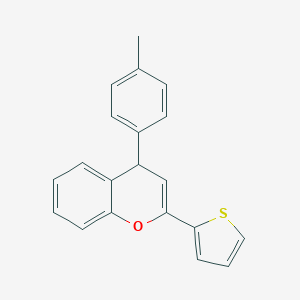
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine typically involves the condensation of 4-ethoxybenzaldehyde with 2-aminothiophenol in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
- N-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
Uniqueness
N-(4-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with different substituents, such as methoxy or chloro groups, which may exhibit varying properties and applications.
Properties
Molecular Formula |
C24H22N2OS |
|---|---|
Molecular Weight |
386.5g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-5-methyl-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H22N2OS/c1-3-27-22-16-14-19(15-17-22)23-18(2)28-24(25-20-10-6-4-7-11-20)26(23)21-12-8-5-9-13-21/h4-17H,3H2,1-2H3 |
InChI Key |
IZGZYCRPRSXDHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-N,4-N-dimethylbenzene-1,4-diamine](/img/structure/B377521.png)
![N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B377522.png)
![4-[(4-methylphenyl)sulfanyl]-2-oxo-2H-chromene-3-carbaldehyde](/img/structure/B377525.png)
![3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B377528.png)
![2,4-Bis(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B377529.png)
![2-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B377530.png)
![4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde phenylhydrazone](/img/structure/B377532.png)
![N'-{4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-4-methoxybenzohydrazide](/img/structure/B377533.png)
![2,4-Dibromo-6-{[(5-bromo-8-quinolinyl)imino]methyl}phenol](/img/structure/B377534.png)
![N-[1-[(4-methoxyanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377535.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B377536.png)
